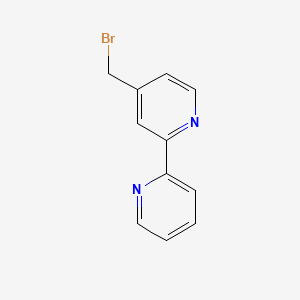

4-(Bromomethyl)-2,2'-bipyridine

Description

4-(Bromomethyl)-2,2'-bipyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyridine ring, which makes it a valuable intermediate in organic synthesis. The compound’s structure allows it to participate in various chemical reactions, making it useful in multiple scientific and industrial applications.

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

4-(bromomethyl)-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C11H9BrN2/c12-8-9-4-6-14-11(7-9)10-3-1-2-5-13-10/h1-7H,8H2 |

InChI Key |

MKMMPNWLSMTCLW-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)CBr |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 4-(Bromomethyl)-2,2'-Bipyridine

Bromination of 4-Methyl-2,2'-Bipyridine

The most widely reported method involves the bromination of 4-methyl-2,2'-bipyridine using N-bromosuccinimide (NBS) or molecular bromine (Br₂ ). This reaction proceeds via a radical mechanism under controlled conditions to avoid over-bromination.

Reaction Conditions and Optimization

- Reagents : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv) as initiator

- Solvent : Carbon tetrachloride (CCl₄) or chlorobenzene

- Temperature : 80–100°C under reflux

- Time : 6–12 hours

The reaction yields 4-(bromomethyl)-2,2'-bipyridine with a typical purity of 85–90%, requiring subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Mechanistic Pathway :

- AIBN generates radicals upon heating, abstracting a hydrogen atom from the methyl group.

- Bromine transfer from NBS produces the bromomethyl intermediate.

- Steric hindrance from the bipyridine structure minimizes di-substitution.

Industrial Scalability Challenges

- Safety : Bromine handling requires corrosion-resistant reactors.

- Byproducts : Trace amounts of 4,4'-bis(bromomethyl)-2,2'-bipyridine (<5%) necessitate careful distillation.

Hydrobromic Acid-Mediated Bromination

An alternative approach employs aqueous hydrobromic acid (HBr) with sulfuric acid (H₂SO₄ ) as a catalyst, adapted from the synthesis of analogous bromomethyl-bipyridines.

Procedure

- Substrate : 4-(hydroxymethyl)-2,2'-bipyridine (1.0 equiv)

- Reagents : 48% HBr (10 equiv), concentrated H₂SO₄ (3 mL per 30 mL HBr)

- Conditions : 100°C for 6 hours under vigorous stirring

Yield : 32% (reported for 4-bromomethyl-4’-methyl-2,2’-bipyridine).

Purification : Neutralization with Na₂CO₃, followed by dichloromethane extraction and solvent evaporation.

Advantages :

- Avoids hazardous bromine gas.

- Suitable for acid-stable substrates.

Limitations :

- Lower yield due to competing hydrolysis.

- Requires pre-synthesis of 4-(hydroxymethyl)-2,2'-bipyridine.

Photochemical Bromination

Recent advances utilize UV light to initiate bromination, reducing reaction time and improving selectivity.

Experimental Setup

| Parameter | Value |

|---|---|

| Substrate | 4-methyl-2,2'-bipyridine |

| Bromine source | NBS |

| Solvent | Acetonitrile |

| Light wavelength | 254 nm (UV-C) |

| Irradiation time | 2 hours |

Outcome :

- Conversion rate: 78%

- Selectivity for mono-bromination: 92%

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| NBS Bromination | 75–85 | 90–95 | High |

| HBr/H₂SO₄ | 30–35 | 85–90 | Moderate |

| Photochemical | 70–78 | 95–98 | Low |

Critical Parameters Influencing Reaction Outcomes

Solvent Effects

- Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rate but promote di-substitution.

- Non-polar solvents (e.g., CCl₄) enhance mono-bromination selectivity.

Temperature Control

- Temperatures >100°C accelerate radical chain termination, reducing yield.

- Optimal range: 80–90°C for NBS-mediated reactions.

Industrial Production Protocols

Continuous Flow Reactor Design

- Reactor type : Microfluidic tubular reactor

- Residence time : 15 minutes

- Throughput : 5 kg/day

- Advantages : Enhanced heat dissipation, reduced byproduct formation

Purification Techniques

- Distillation : Fractional distillation under reduced pressure (0.1 mmHg, 120°C).

- Crystallization : Recrystallization from ethanol/water (1:3) yields >99% purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,2'-bipyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products Formed

The major products formed from these reactions include azides, thiols, amines, and various substituted pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Bromomethyl)-2,2'-bipyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is involved in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,2'-bipyridine largely depends on the specific application and the target moleculeThis reactivity is exploited in various synthetic and biological applications to modify or inhibit specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

4-Bromomethylbenzoic Acid: Similar in structure but with a carboxylic acid group instead of a pyridine ring.

2-Bromomethylpyridine: Lacks the additional pyridine ring, making it less versatile in some applications.

4-Bromomethyl-6,7-dimethoxycoumarin: Contains a coumarin ring, which imparts different chemical properties and applications

Uniqueness

4-(Bromomethyl)-2,2'-bipyridine is unique due to its dual pyridine rings, which enhance its reactivity and versatility in synthetic applications. This structural feature allows for more complex and diverse chemical transformations compared to simpler bromopyridines .

Q & A

(Basic) What are the standard synthetic routes for 4-(bromomethyl)-2,2′-bipyridine?

Methodological Answer:

The synthesis typically involves bromination of 4,4′-dimethyl-2,2′-bipyridine using N-bromosuccinimide (NBS) under inert conditions. Key steps include:

- Reaction Setup : Refluxing 4,4′-dimethyl-2,2′-bipyridine with NBS (1:1 molar ratio) in anhydrous CCl₄ or CBr₄ at 77°C under nitrogen for 16 hours .

- Purification : Post-reaction, the mixture is filtered, concentrated, and purified via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product in ~30% yield .

- Alternative Route : Intermediate N-oxide derivatives (e.g., 4,4′-dimethyl-2,2′-bipyridine N-oxide) can be chlorinated with POCl₃, followed by bromination, to improve regioselectivity .

(Basic) What characterization techniques are essential for confirming the structure of 4-(bromomethyl)-2,2′-bipyridine?

Methodological Answer:

A multi-technique approach is required:

- NMR Spectroscopy : H and C NMR confirm the bromomethyl group (δ ~4.5 ppm for CH₂Br) and bipyridine backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 263.13 (C₁₂H₁₁BrN₂) .

- X-ray Crystallography : Resolves non-planar geometry (N1-C6-C7-N2 torsion angle ~174.3°) and packing arrangements (e.g., herringbone structures) .

- Elemental Analysis : Confirms Br content (e.g., 1.8–3.4 µmol Re/g in heterogenized catalysts) .

(Advanced) How can structural non-planarity in 4-(bromomethyl)-2,2′-bipyridine derivatives impact their coordination chemistry?

Methodological Answer:

The slight deviation from planarity (torsion angle ~174.3°) affects metal-ligand interactions:

- Steric Effects : Non-planar geometry introduces steric hindrance, influencing binding to metal centers (e.g., Ru, Re, Ir). This can alter ligand field splitting and redox potentials .

- Catalytic Implications : In Re(I) CO₂ reduction catalysts, non-planarity may reduce orbital overlap, impacting charge-transfer efficiency. Adjusting auxiliary ligands (e.g., 4,7-diphenyl-1,10-phenanthroline) can mitigate this .

- Validation : Compare experimental UV-Vis spectra (MLCT bands) with DFT calculations to correlate structure-activity relationships .

(Advanced) How to address discrepancies in MLCT band positions when incorporating 4-(bromomethyl)-2,2′-bipyridine into Re(I) catalysts?

Methodological Answer:

MLCT band shifts (e.g., 370–400 nm) arise from electronic/steric perturbations:

- Alkylamine Linkers : In heterogenized Re-2-SiO₂ catalysts, alkylamine spacers minimally affect MLCT bands compared to bulkier aryl linkers. Use diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS) to monitor CO stretching frequencies for ligand integrity .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize MLCT states, shifting bands bathochromically. Control experiments in inert atmospheres (Ar/CO₂) isolate solvent contributions .

- Data Normalization : Reference MLCT positions to parent complexes (e.g., [Re(bpy)(CO)₃Cl]) to decouple ligand effects .

(Advanced) What strategies are effective for further functionalizing the bromomethyl group in 4-(bromomethyl)-2,2′-bipyridine?

Methodological Answer:

The bromomethyl group enables diverse derivatization:

- Nucleophilic Substitution : React with amines (e.g., pyrrolidine) or thiols to install functional handles (e.g., biotin, phosphonates). Optimize in dry THF with K₂CO₃ as base .

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids extends π-conjugation (e.g., for luminescent Ir(III) complexes). Use Pd(PPh₃)₄ catalyst and refluxing toluene .

- Phosphonate Formation : Treat with triethyl phosphite to generate 4,4′-bis(phosphonate)-2,2′-bipyridine for solar cell applications via Wadsworth-Emmons reactions .

(Advanced) How to design stable heterogenized catalysts using 4-(bromomethyl)-2,2′-bipyridine?

Methodological Answer:

Key considerations include:

- Support Functionalization : Graft onto SiO₂ via aminopropyltrimethoxysilane linkers. Confirm covalent attachment using elemental analysis (Re loading: 1.8–3.4 µmol/g) and XPS .

- Leaching Tests : Monitor catalyst stability by measuring Re content (ICP-MS) post-reaction. Refluxing in DMF for 24 hours simulates harsh conditions .

- Activity Benchmarking : Compare turnover numbers (TON) for CO₂ reduction between homogeneous and heterogenized systems. Use gas chromatography (GC) for CO/H₂ quantification .

(Basic) What safety protocols are critical when handling 4-(bromomethyl)-2,2′-bipyridine?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles. Bromomethyl compounds are irritants and potential alkylating agents .

- Ventilation : Perform reactions in a fume hood due to volatile brominated byproducts (e.g., HBr) .

- Waste Disposal : Quench excess reagent with NaHCO₃ before aqueous disposal. Store in amber vials under nitrogen to prevent light/oxygen degradation .

(Advanced) How does the bromomethyl group influence the photophysical properties of transition metal complexes?

Methodological Answer:

- Luminescence Quenching : The electron-withdrawing Br atom reduces excited-state lifetimes in Ru(II) polypyridyl complexes. Compare emission spectra with methyl-substituted analogs .

- Solvatochromism : Polar solvents stabilize charge-separated states, altering emission maxima. Use time-resolved fluorescence to quantify solvent effects .

- Applications : Functionalize with biotin for cellular imaging (e.g., Ir(III) complexes with deep-red emission). Validate using confocal microscopy and flow cytometry .

(Advanced) How to resolve conflicting crystallographic data on 4-(bromomethyl)-2,2′-bipyridine derivatives?

Methodological Answer:

- Redundant Synthesis : Reproduce crystal growth under varying conditions (e.g., slow evaporation vs. diffusion) to identify polymorphs .

- DFT Optimization : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate outliers .

- Database Cross-Reference : Use Cambridge Structural Database (CSD) entries for analogous compounds (e.g., 6,6′-bis(bromomethyl)-2,2′-bipyridine) to benchmark data .

(Basic) What are common intermediates in the synthesis of 4-(bromomethyl)-2,2′-bipyridine derivatives?

Methodological Answer:

- 4,4′-Dimethyl-2,2′-bipyridine N-oxide : Synthesized via oxidation with 3-chloroperbenzoic acid, enabling regioselective bromination .

- 5,5′-Bis(bromomethyl)-2,2′-bipyridine : Intermediate for phosphonate ligands; prepared by nucleophilic substitution with p-hydroxyacetophenone .

- 4-(4-Acetylphenoxymethyl) Derivatives : Used in Claisen condensations to generate extended π-systems for luminescent probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.